(R)-trans-Atracurium Besylate is a non-depolarizing neuromuscular blocking agent that is primarily used in clinical settings for its muscle-relaxant properties during surgical procedures. It belongs to a class of compounds known as isoquinolinium derivatives, which are characterized by their ability to competitively inhibit acetylcholine at the neuromuscular junction, thus facilitating intubation and muscle relaxation during anesthesia.
(R)-trans-Atracurium Besylate is derived from atracurium, which was first synthesized in the 1970s. The synthesis and characterization of various isomers, including (R)-trans-Atracurium Besylate, have been documented in several patents and scientific publications, highlighting its importance in pharmacology and anesthesiology .
This compound is classified as a skeletal muscle relaxant and is part of the broader category of neuromuscular blockers. It is specifically noted for its rapid onset and intermediate duration of action, making it suitable for various surgical applications.
The synthesis of (R)-trans-Atracurium Besylate involves multiple steps that include the preparation of intermediates and the final coupling reactions.
The synthesis process typically begins with the formation of (R)-tetrahydropapaverine, which is then coupled with 1,5-pentamethylene diacrylate. Following this, oxalic acid treatment yields a dioxalate salt. This salt is converted to the free base form, which is subsequently treated with methyl benzene sulfonate to yield (R)-trans-Atracurium Besylate .
(R)-trans-Atracurium Besylate has a complex molecular structure characterized by its chiral centers and functional groups.
The molecular formula can be represented as CHNOS. The structure includes:
The compound exhibits chirality due to the presence of multiple stereogenic centers, which contributes to its pharmacological activity. The specific stereochemistry is crucial for its interaction with nicotinic acetylcholine receptors.
(R)-trans-Atracurium Besylate participates in various chemical reactions pertinent to its function as a neuromuscular blocker.
The primary reaction mechanism involves competitive inhibition at the neuromuscular junction:
The rate of hydrolysis can be influenced by factors such as pH and temperature, which are critical in clinical settings where precise dosing and timing are essential.
The mechanism by which (R)-trans-Atracurium Besylate exerts its effects involves several biochemical processes.
Studies indicate that the onset time for (R)-trans-Atracurium Besylate ranges from 2 to 3 minutes, with effects lasting approximately 30 minutes depending on dosage and patient factors.
(R)-trans-Atracurium Besylate possesses distinct physical and chemical properties that define its behavior in pharmaceutical applications.
(R)-trans-Atracurium Besylate finds significant application in medical science:
(R)-trans-Atracurium Besylate (CAS 96946-46-2) is a stereochemically defined bis-benzyltetrahydroisoquinolinium neuromuscular blocking agent (NMBA). Its molecular formula is C₆₅H₈₂N₂O₁₈S₂, with a molecular weight of 1,243.48 g/mol. The structure consists of two chiral tetrahydroisoquinolinium heads linked by a pentylene diacrylate chain, with each nitrogen quaternized by a methyl group and benzenesulfonate (besylate) counterions [1] [8].
The stereochemistry is designated as (1R,2S,1'R,2'S), indicating:
Site | Configuration | Structural Role |
---|---|---|
C1/C1' | R | Quaternary ammonium center |
C2/C2' | S | Benzyl group orientation (trans) |
Pentylene chain | Trans | Spatial separation of cationic centers |
(R)-trans-Atracurium Besylate exhibits high solubility in aqueous solutions (>50 mg/mL) due to its quaternary ammonium groups and ionic besylate moieties. It is moderately soluble in polar organic solvents like ethanol but insoluble in apolar solvents [1] [8].
Stability is governed by two pathways:
The besylate salt form is hygroscopic, requiring storage at -20°C under inert conditions to prevent hydration or degradation [8]. Solid-state stability is higher than in solution due to minimized Hofmann elimination kinetics.
Atracurium besylate comprises ten stereoisomers, with (R)-trans-Atracurium Besylate and cisatracurium (1R-cis, 1'R-cis) being clinically significant components. Key distinctions:
Property | (R)-trans-Atracurium | Cisatracurium |
---|---|---|
Stereochemistry | (1R,2S,1'R,2'S) | (1R,2R,1'R,2'R) |
Proportion in Mix | ~15% | ~15% |
Relative Potency | 1× (ED₉₅ = 0.43 mg/kg in cats) | 4× (ED₉₅ = 0.05 mg/kg in humans) |
Histamine Release | Moderate | Negligible (<8× ED₉₅) |
Degradation | Hofmann + Ester hydrolysis | Primarily Hofmann elimination |
(R)-trans-Atracurium shows intermediate potency compared to other isomers. Its neuromuscular blocking activity in cats (ED₉₅ = 0.43 mg/kg) is ~4-fold lower than cisatracurium but higher than S-trans isomers [3] [9]. Unlike cisatracurium, it triggers dose-dependent histamine release at bolus doses >3× ED₉₅, potentially causing transient hypotension [3]. Degradation kinetics are faster than cisatracurium due to greater esterase susceptibility [9].
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
X-Ray CrystallographyNo crystal structure of (R)-trans-Atracurium Besylate is publicly available. However, molecular modeling confirms the trans-diaxial orientation of benzyl groups, creating a 12–14 Å inter-onium distance optimal for nicotinic acetylcholine receptor binding [3] [6].
Compound Name | CAS Number | Molecular Formula |
---|---|---|
(R)-trans-Atracurium Besylate | 96946-46-2 | C₆₅H₈₂N₂O₁₈S₂ |
Cisatracurium Besylate | 96946-41-7 | C₆₅H₈₂N₂O₁₈S₂ |
Atracurium Besylate | 64228-79-1 | C₆₅H₈₂N₂O₁₈S₂ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1